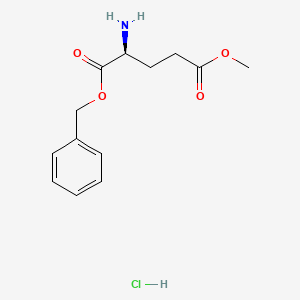![molecular formula C24H22O4 B13785901 3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid is an organic compound with a complex structure It is characterized by the presence of a benzoic acid moiety substituted with tert-butyl and carboxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the production of polymers, coatings, and other materials with specific properties.
Wirkmechanismus
The mechanism by which 3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological and chemical processes, depending on the compound’s structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzoic acid: A metabolite of butylated hydroxytoluene with antioxidant properties.
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid: Used in the synthesis of antioxidants and stabilizers.
Uniqueness
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid is unique due to its specific substitution pattern and the presence of both tert-butyl and carboxyphenyl groups. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C24H22O4 |
|---|---|
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid |
InChI |
InChI=1S/C24H22O4/c1-24(2,3)21-13-19(15-6-4-8-17(10-15)22(25)26)12-20(14-21)16-7-5-9-18(11-16)23(27)28/h4-14H,1-3H3,(H,25,26)(H,27,28) |
InChI-Schlüssel |
OQYCMLPVKDOUID-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)C3=CC(=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1,5-disulfonate](/img/structure/B13785832.png)
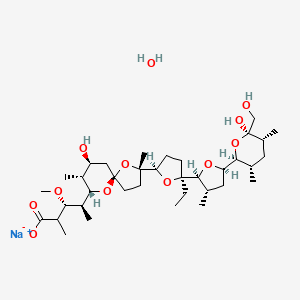
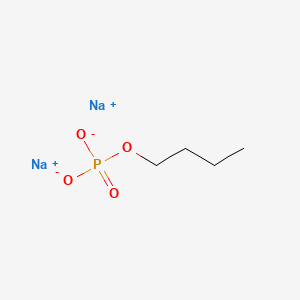
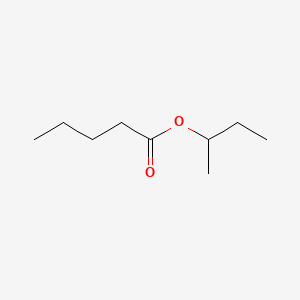
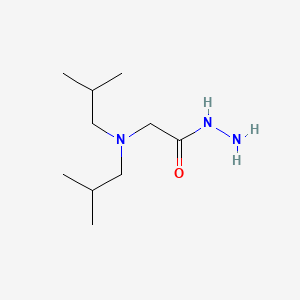
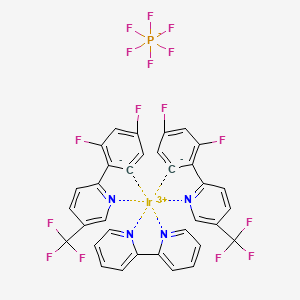
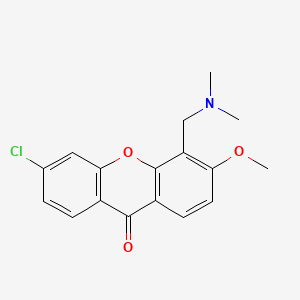


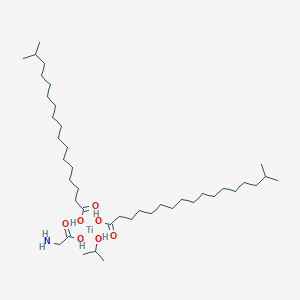
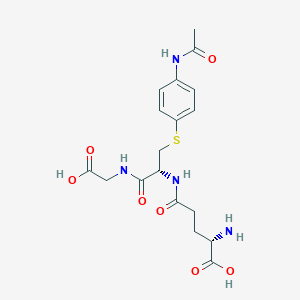
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
